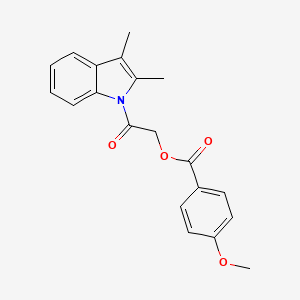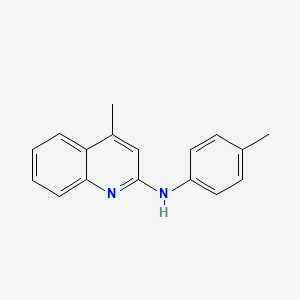
4-methyl-N-(4-methylphenyl)quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-methylphenyl)quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylphenyl)quinolin-2-amine can be achieved through several methods. One common approach involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization. For instance, the reaction of 4-methylaniline with 4-methylacetophenone in the presence of a catalyst such as zeolite can yield the desired quinoline derivative .
Another method involves the use of anthranilic acid derivatives, which can be cyclized under specific conditions to form the quinoline ring . These reactions typically require refluxing in ethanol with a catalytic amount of sodium acetate .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been adopted to produce these compounds on a larger scale .
化学反应分析
Types of Reactions
4-methyl-N-(4-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), Lewis acids
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated quinoline derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as malaria and cancer.
Industry: Used in the development of dyes and pigments due to its stable structure and vibrant color.
作用机制
The mechanism of action of 4-methyl-N-(4-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s ability to intercalate with DNA and interfere with replication and transcription processes is also a key aspect of its mechanism .
相似化合物的比较
Similar Compounds
- 2-methylquinoline
- 4-methylquinoline
- N-(4-methylphenyl)quinolin-2-amine
Uniqueness
4-methyl-N-(4-methylphenyl)quinolin-2-amine stands out due to its dual methyl substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This unique structure allows for more effective interactions with molecular targets, making it a promising candidate for further research and development .
属性
IUPAC Name |
4-methyl-N-(4-methylphenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-7-9-14(10-8-12)18-17-11-13(2)15-5-3-4-6-16(15)19-17/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNGOCGBIGVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4S*)-1-[4-(diethylamino)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5619956.png)
![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5619966.png)
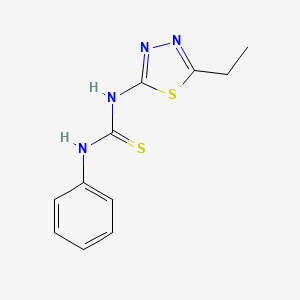
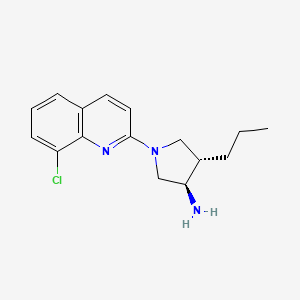
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619988.png)
![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)
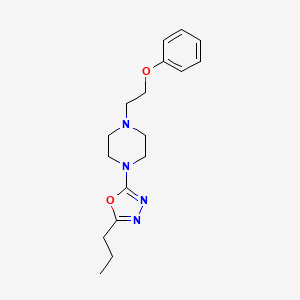
![4-[5-[(1R*,5S*,6r*)-3-azabicyclo[3.1.0]hex-6-yl]-1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5620012.png)
![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620022.png)
![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)
![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)
